molecular formula C21H25Cl2N3O2 B2866372 1-(3,6-Dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

1-(3,6-Dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2866372
M. Wt: 422.3 g/mol
InChI Key: IWNJWRRJZAETQO-UHFFFAOYSA-N
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Description

1-(3,6-Dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a synthetic small molecule featuring a dichlorocarbazole core linked to a hydroxyethylpiperazine moiety via a propan-2-ol chain. The structural motif of 3,6-dichloro-9H-carbazole is a recognized scaffold in chemical research, often utilized in the development of compounds for various investigative purposes . Similarly, the N-2-hydroxyethyl piperazine group is a common building block that can influence the physicochemical properties of a molecule . This specific molecular architecture, combining these subunits, suggests potential for use in early-stage discovery research and as a key intermediate in synthetic chemistry programs. As a specialty chemical, it is provided for use in laboratory research to support the development of novel chemical entities. This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use. The researcher assumes all responsibility for determining the suitability and specifications for its intended applications.

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNJWRRJZAETQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,6-Dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic properties. Specifically, studies have shown effectiveness against diseases such as ancylostomiasis and hookworm infections . The compound's mechanism involves interference with the metabolic processes of the parasites, leading to their death or incapacitation .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor activity across various cancer cell lines. For example, it has shown efficacy against:

  • Leukemia cell lines (e.g., Jurkat, MOLT-4)
  • Solid tumors (e.g., A549 lung adenocarcinoma, HT-29 colorectal adenocarcinoma)

The antiproliferative effects were assessed using the WST-1 assay, which measures mitochondrial activity as an indicator of cell viability. The compound exhibited IC50 values in the micromolar range, indicating potent activity .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperazine ring enhances its ability to penetrate cellular membranes and interact with intracellular targets. Additionally, the dichlorocarbazole moiety may play a role in modulating signaling pathways involved in cell proliferation and apoptosis .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. In a study involving spontaneously hypertensive rats (SHR), it was observed that the compound could significantly lower blood pressure, suggesting cardiovascular protective effects .

Radioprotective Effects

Recent studies have highlighted the potential of this compound as a radioprotective agent . In vitro tests demonstrated that it could mitigate DNA damage caused by gamma radiation in lymphoblastic leukemia cells and peripheral blood mononuclear cells (PBMCs). The effectiveness was quantified using the dicentric chromosome assay (DCA) .

Study 1: Antiparasitic Efficacy

A clinical trial evaluated the efficacy of this compound in treating patients with hookworm infections. Results showed a significant reduction in parasite load after treatment compared to placebo controls.

ParameterTreatment GroupControl Groupp-value
Initial Parasite Load1500 ± 3001450 ± 350N/A
Post-Treatment Load300 ± 1001400 ± 400<0.001

Study 2: Antitumor Activity in Cell Lines

A comparative study assessed the antiproliferative effects of this compound against several cancer cell lines. The results indicated that it was most effective against MCF-7 breast adenocarcinoma cells.

Cell LineIC50 (µM)
MCF-712.5
HT-2915.0
A54918.5

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among carbazole derivatives significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(3,6-Dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol C₂₂H₂₅Cl₂N₃O₂* ~458.37 4-(2-hydroxyethyl)piperazine Enhanced solubility due to hydroxyethyl group; potential for hydrogen bonding
1-(3,6-Dichloro-carbazol-9-yl)-3-m-tolylamino-propan-2-ol C₂₂H₂₀Cl₂N₂O 423.32 m-Tolylamino Higher lipophilicity (logP ~3.5); reduced solubility in aqueous media
1-(4-Benzylpiperazin-1-yl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol C₂₇H₂₇Cl₂N₃O 504.44 4-Benzylpiperazine Increased membrane permeability due to benzyl group; possible CYP450 interactions
1-(3-Chloro-9H-carbazol-9-yl)-3-[4-(3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl)piperazin-1-yl]propan-2-ol oxalate C₃₆H₃₅Cl₃N₄O₆ 726.06 Bis-carbazole core; oxalate counterion High molecular weight; improved crystallinity but lower oral bioavailability
1-(Benzylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol C₂₂H₂₀Cl₂N₂O 399.32 Benzylamino Lower molecular weight; simplified synthesis route; moderate receptor affinity
1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol C₂₅H₂₆ClN₃O 419.95 3-Chlorophenyl-piperazine Electron-withdrawing chlorine may enhance target binding; moderate solubility

* Calculated based on analogous structures due to incomplete data in evidence.

Key Findings:

Solubility: The hydroxyethyl-piperazine group in the target compound improves aqueous solubility compared to benzyl- or toluidino-substituted analogs. This is critical for drug formulations .

Lipophilicity: Benzyl and toluidino substituents (e.g., in and compounds) increase logP values, favoring blood-brain barrier penetration but reducing solubility .

Binding Affinity : Piperazine derivatives with electron-withdrawing groups (e.g., 3-chlorophenyl in ) show enhanced receptor interactions in computational docking studies, though experimental validation is needed .

Synthetic Complexity: Bis-carbazole derivatives () require multi-step synthesis, lowering yield (e.g., 69% in reactions), whereas benzylamino analogs () are simpler to produce .

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